molecular formula C36H48N6O9 B11939188 (2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B11939188
M. Wt: 708.8 g/mol
InChI Key: NVVGCQABIHSJSQ-QNCJLPSESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIO1211 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and activity. The synthetic route typically involves:

Industrial Production Methods

Industrial production of BIO1211 follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

BIO1211 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Mechanism of Action

BIO1211 exerts its effects by selectively binding to the α4β1 integrin, thereby inhibiting its interaction with vascular cell adhesion molecule-1 (VCAM-1). This disruption prevents the migration of immune cells into inflamed tissues, reducing inflammation and immune responses. The molecular targets and pathways involved include the modulation of cytokine expression and inhibition of leukocyte trafficking .

Properties

Molecular Formula

C36H48N6O9

Molecular Weight

708.8 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m1/s1

InChI Key

NVVGCQABIHSJSQ-QNCJLPSESA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N3CCC[C@@H]3C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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